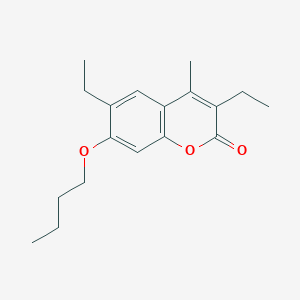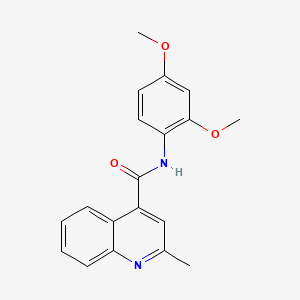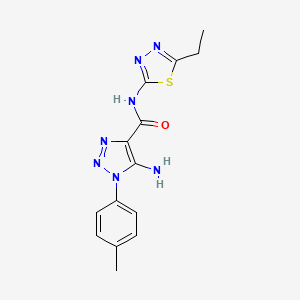
7-butoxy-3,6-diethyl-4-methyl-2H-chromen-2-one
説明
7-butoxy-3,6-diethyl-4-methyl-2H-chromen-2-one, also known as scopoletin, is a naturally occurring coumarin derivative found in various plants. It has been used in traditional medicine for its anti-inflammatory, antioxidant, and antimicrobial properties. In recent years, there has been increasing interest in the scientific research and application of scopoletin due to its potential therapeutic benefits.
作用機序
The mechanism of action of 7-butoxy-3,6-diethyl-4-methyl-2H-chromen-2-one is not fully understood, but it is believed to work through various pathways. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. It also has anti-inflammatory properties, which may help to reduce inflammation in the body. Additionally, this compound has been shown to have antimicrobial properties, which may help to fight off bacterial and fungal infections.
Biochemical and Physiological Effects
Scopoletin has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. It also has anti-inflammatory properties, which may help to reduce inflammation in the body. Additionally, this compound has been shown to have antimicrobial properties, which may help to fight off bacterial and fungal infections.
実験室実験の利点と制限
One of the advantages of using 7-butoxy-3,6-diethyl-4-methyl-2H-chromen-2-one in lab experiments is that it is a naturally occurring compound, which makes it more biocompatible than synthetic compounds. Additionally, this compound is relatively easy to synthesize and can be obtained from natural sources. However, one of the limitations of using this compound in lab experiments is that it is not very stable and can degrade over time, which can affect the accuracy of the results.
将来の方向性
There are many potential future directions for the scientific research and application of 7-butoxy-3,6-diethyl-4-methyl-2H-chromen-2-one. Some of the areas that could be explored include:
1. Development of new cancer treatments: Scopoletin has been shown to have anti-cancer properties and could be further studied for its potential use in the development of new cancer treatments.
2. Treatment of neurodegenerative diseases: Scopoletin has been shown to have neuroprotective effects and could be further studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Development of new antimicrobial agents: Scopoletin has been shown to have antimicrobial properties and could be further studied for its potential use in the development of new antimicrobial agents.
Conclusion
In conclusion, this compound is a naturally occurring coumarin derivative that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the treatment of various diseases. While there is still much to be learned about the mechanism of action of this compound, its potential therapeutic benefits make it an exciting area of scientific research.
科学的研究の応用
Scopoletin has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the treatment of various diseases. Some of the scientific research applications of 7-butoxy-3,6-diethyl-4-methyl-2H-chromen-2-one include:
1. Cancer Treatment: Scopoletin has been shown to have anti-cancer properties and has been studied for its potential use in cancer treatment.
2. Neuroprotection: Scopoletin has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Cardiovascular Health: Scopoletin has been shown to have cardioprotective effects and has been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and atherosclerosis.
特性
IUPAC Name |
7-butoxy-3,6-diethyl-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-5-8-9-20-16-11-17-15(10-13(16)6-2)12(4)14(7-3)18(19)21-17/h10-11H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORINUPIYYUUEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1CC)C(=C(C(=O)O2)CC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4747192.png)
![N-{4-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4747199.png)
![N-(2-{[(2-nitrophenyl)sulfonyl]amino}ethyl)-1-piperidinecarboxamide](/img/structure/B4747211.png)
![2-{[2-(4-fluorophenoxy)ethyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4747214.png)
![4-[3-(3,5-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B4747216.png)
![N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4747217.png)

![N-(2-bromophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4747233.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4747245.png)
![phenyl(2-pyridinyl)methanone O-[3-(tert-butylamino)-2-hydroxypropyl]oxime succinate (salt)](/img/structure/B4747247.png)

![N-{3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4747251.png)
![ethyl 8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4747256.png)
![3-[(4-bromobenzyl)thio]-5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4747268.png)
